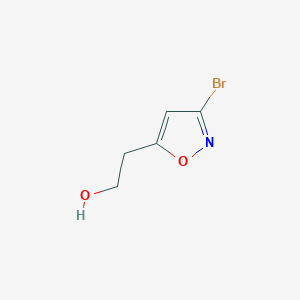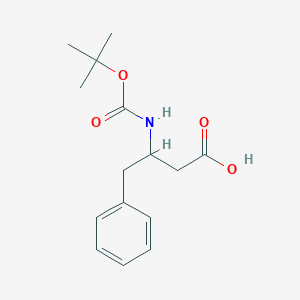
3-tert-Butoxycarbonylamino-4-phenylbutyric acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An alternate formal synthesis of Sitagliptin phosphate, which shares structural similarities with the compound , is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31%. The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .Molecular Structure Analysis
The molecular structure of 3-tert-Butoxycarbonylamino-4-phenylbutyric acid consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 279.33 g/mol and a molecular formula of C15H21NO4 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid, focusing on its unique applications:
Synthesis of Sitagliptin Phosphate
This compound is used in the synthesis of Sitagliptin phosphate , a medication for diabetes. The chiral β-amino acid moiety present in Sitagliptin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement .
Organic Synthesis
3-tert-Butoxycarbonylamino-4-phenylbutyric acid: derivatives are utilized in organic synthesis, particularly in the preparation of tert-butoxycarbonyl (Boc) protected amino acid ionic liquids (AAILs). These AAILs are selectively reactive and show high potential for application in dipeptide synthesis .
Preparation of Boc Derivatives
The compound is involved in optimizing the process conditions for the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate, which is a key step in various synthetic pathways .
Mechanism of Action
Target of Action
The primary target of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is Caspase-3 , a crucial enzyme involved in programmed cell death . This enzyme plays a significant role in the initiation of apoptotic cell death and inflammation.
Mode of Action
It is known that the compound’s tert-butoxycarbonyl (boc) group plays a crucial role in this interaction . The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides. It is used to prevent unwanted reactions of the amino group during peptide synthesis .
Biochemical Pathways
The compound affects the biochemical pathways related to peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound’s distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the Boc-protected amino acid ionic liquids without the addition of a base .
Pharmacokinetics
It is known that the compound’s ionic liquid form has low viscosity, broad substrate solubility, and high thermal stability . These properties provide scope for carrying out high-temperature organic reactions and open up the possibility of extraction and purification for water-soluble organic compounds using ionic liquids .
Result of Action
The compound’s action results in the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and effective peptide synthesis is a significant advantage in the field of organic chemistry, particularly in the synthesis of complex peptides.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and solvent. The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility properties can affect the compound’s action and stability. Furthermore, the compound’s ionic liquid form allows for high-temperature organic reactions , indicating that the compound’s action can be influenced by temperature.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407310 | |
| Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120378-17-8 | |
| Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



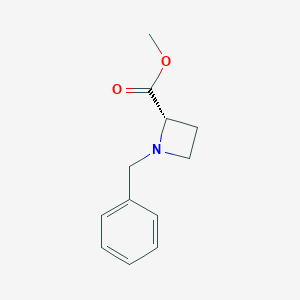

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
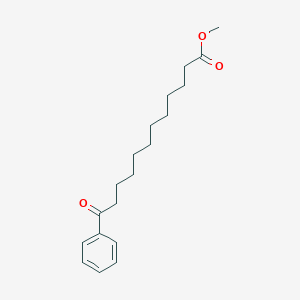
![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)
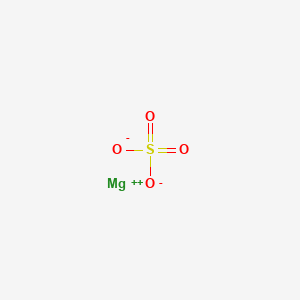


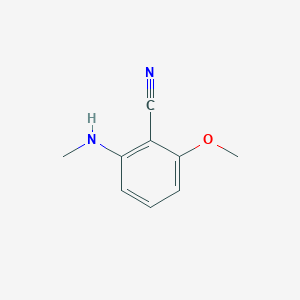
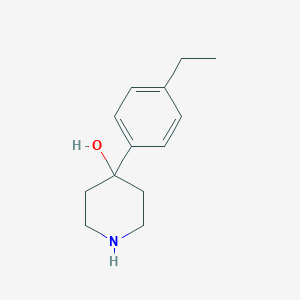
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)

